cis-4-Fluorocyclohexanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

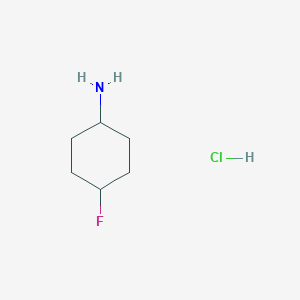

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCMNBQKULHRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448310-31-3, 923596-01-4 | |

| Record name | 4-fluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Fluoro-cyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: cis-4-Fluorocyclohexanamine Hydrochloride

Physicochemical Profiling, Conformational Dynamics, and Synthetic Utility

Executive Summary

cis-4-Fluorocyclohexanamine hydrochloride (CAS: 932706-30-4) is a specialized fluorinated building block increasingly utilized in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability.[1] As a bioisostere of cyclohexylamine, the introduction of a fluorine atom at the 4-position exerts a specific inductive effect that lowers the pKa of the primary amine while introducing a defined dipole vector. This guide provides a comprehensive technical analysis of its properties, focusing on the critical stereochemical distinctions between cis and trans isomers and their implications for drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The hydrochloride salt appears as a white, hygroscopic crystalline solid. Unlike its non-fluorinated counterpart, the 4-fluoro substituent introduces polarity and reduces the electron density on the nitrogen atom through through-bond inductive effects (

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | cis-4-Fluorocyclohexan-1-amine hydrochloride |

| CAS Number | 932706-30-4 (HCl salt); 1314924-99-6 (Free base) |

| Molecular Formula | |

| Molecular Weight | 153.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol; Low in DCM, Hexanes |

| Melting Point | >200°C (Decomposition characteristic of amine salts) |

| Estimated pKa | 9.3 – 9.6 (approx.[1] 1.0–1.3 units lower than cyclohexylamine) |

| Hygroscopicity | Moderate to High (Requires desiccation) |

Stereochemical & Conformational Analysis (Expert Insight)

The distinct behavior of the cis-isomer compared to the trans-isomer is governed by cyclohexane conformational dynamics.[2] Understanding this equilibrium is vital for predicting binding affinity in protein pockets.

The "Axial Fluorine" Preference

In 1,4-disubstituted cyclohexanes, the cis configuration forces the two substituents to adopt different positions (one axial, one equatorial) in the chair conformation.

-

Ammonium Group (

): A bulky group with a high A-value (~1.7 kcal/mol). It strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions. -

Fluorine Atom (

): A small substituent with a low A-value (~0.25 kcal/mol).

Thermodynamic Consequence:

The equilibrium overwhelmingly favors the conformer where the bulky ammonium group is equatorial and the smaller fluorine atom is axial .

This "Axial Fluorine" conformation exposes the fluorine atom to a different vector than the equatorial fluorine found in the trans-isomer (where both groups can be equatorial). This vectoral difference is critical for exploring structure-activity relationships (SAR), particularly when the fluorine is intended to engage in multipolar interactions within a binding pocket.

Figure 1: Conformational equilibrium showing the thermodynamic preference for the equatorial ammonium group.

Synthetic Methodologies

The synthesis of cis-4-fluorocyclohexanamine requires stereocontrol to avoid mixtures of cis and trans isomers. Two primary strategies are employed:

Strategy A: Nucleophilic Fluorination (Inversion)

This is the most reliable method for high stereochemical purity.

-

Starting Material: trans-4-Aminocyclohexanol (amine protected, e.g., Boc).

-

Reaction: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Mechanism: The fluorination proceeds via an

mechanism, causing inversion of configuration at the C4 carbon. -

Result: trans-Alcohol

cis-Fluoride.[1]

Strategy B: Reductive Amination (Separation Required)

-

Starting Material: 4-Fluorocyclohexanone.

-

Reaction: Reductive amination with ammonium acetate and a reducing agent (e.g.,

). -

Result: Typically yields a mixture of cis and trans isomers (often ~1:1 to 2:1), requiring tedious chromatographic separation or recrystallization of salts.

Figure 2: Stereoselective synthesis via nucleophilic fluorination with inversion of configuration.

Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture can lead to clumping and stoichiometry errors in weighing.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly sealed.

-

Chemical Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases (which liberate the volatile free amine).

Safety Protocols

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21027526, 4-Fluorocyclohexan-1-amine. Retrieved from [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[4] Topics in Heterocyclic Chemistry. (Discusses general fluorine gauche/inductive effects on conformations). Retrieved from [Link]

Sources

- 1. 4-Fluorocyclohexanol | C6H11FO | CID 21577112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characteristics of cis-4-Fluorocyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to cis-4-Fluorocyclohexanamine Hydrochloride

This compound is a substituted cyclohexane derivative containing a fluorine atom and an amine group in a cis relative configuration. The presence of the fluorine atom can significantly influence the physicochemical properties of molecules, including metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Molecular Structure and Key Features:

-

Formula: C₆H₁₃ClFN

-

Molecular Weight: 153.63 g/mol [1]

-

Stereochemistry: The cis configuration indicates that the fluorine and amino groups are on the same side of the cyclohexane ring. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position. The conformational equilibrium of the ring is a key factor in interpreting its NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the conformational flexibility of the cyclohexane ring and the effects of the fluorine and ammonium groups. The spectrum would typically be acquired in a solvent such as D₂O or DMSO-d₆.

Methodology for ¹H NMR Spectroscopy:

A standard ¹H NMR experiment would be conducted on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquisition Parameters:

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

-

Predicted Chemical Shifts and Coupling Constants:

The following table outlines the predicted ¹H NMR spectral data. The chemical shifts are influenced by the electronegativity of the fluorine and the electron-withdrawing inductive effect of the protonated amino group. The multiplicity is affected by both proton-proton (H-H) and proton-fluorine (H-F) couplings.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-1 (CH-NH₃⁺) | 3.0 - 3.4 | Multiplet | This proton is adjacent to the electron-withdrawing ammonium group, leading to a downfield shift. It will be coupled to the adjacent axial and equatorial protons on C2 and C6. |

| H-4 (CH-F) | 4.5 - 5.0 | Multiplet (doublet of multiplets) | The proton on the same carbon as the fluorine atom will be significantly deshielded and will show a large one-bond H-F coupling. |

| Cyclohexane Ring Protons (axial and equatorial) | 1.4 - 2.2 | Complex multiplets | The remaining eight protons of the cyclohexane ring will appear as a series of complex, overlapping multiplets. The axial and equatorial protons will have different chemical shifts and coupling constants. |

| -NH₃⁺ | 7.5 - 8.5 (in DMSO-d₆) | Broad singlet | The protons of the ammonium group are exchangeable and often appear as a broad singlet. In D₂O, this signal would be absent due to exchange with the solvent. |

Visualizing the ¹H NMR Logic:

Caption: Predicted ¹H NMR regions for key protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Methodology for ¹³C NMR Spectroscopy:

A standard ¹³C NMR experiment would be performed, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Sample Preparation: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 (CH-NH₃⁺) | 48 - 52 | This carbon is attached to the nitrogen and is deshielded. |

| C-4 (CH-F) | 85 - 90 | The carbon directly bonded to the highly electronegative fluorine atom will be the most downfield signal and will exhibit a large one-bond C-F coupling. |

| C-2, C-6 | 28 - 32 | These carbons are adjacent to the C-NH₃⁺ carbon. |

| C-3, C-5 | 25 - 29 | These carbons are adjacent to the C-F carbon and will show a smaller two-bond C-F coupling. |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| -NH₃⁺ | 2800 - 3200 (broad) | N-H stretching |

| -NH₃⁺ | 1500 - 1600 | N-H bending |

| C-H (cyclohexane) | 2850 - 2960 | C-H stretching |

| C-H (cyclohexane) | 1440 - 1465 | C-H bending |

| C-F | 1000 - 1100 | C-F stretching |

Visualizing the IR Workflow:

Caption: A simplified workflow for obtaining an IR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Methodology for Mass Spectrometry:

Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Analysis: Analyze in positive ion mode.

Predicted Mass Spectrum:

-

Molecular Ion: The base peak in the positive ion ESI mass spectrum is expected to be the molecular ion of the free base, [C₆H₁₂FN + H]⁺, which corresponds to the loss of HCl.

-

Predicted m/z: 118.10

-

-

Fragmentation: Fragmentation of the molecular ion may occur, leading to smaller charged fragments. The specific fragmentation pattern would depend on the collision energy used in a tandem MS experiment (MS/MS).

Conclusion and Future Perspectives

This technical guide provides a comprehensive theoretical framework for the spectral characterization of this compound. The predicted NMR, IR, and MS data offer a valuable reference for researchers working with this compound. Experimental verification of these predictions is highly encouraged to establish a definitive spectral library for this important pharmaceutical intermediate. The methodologies outlined in this guide provide a clear path for such experimental validation.

References

Sources

An In-Depth Technical Guide to the Stability and Storage of cis-4-Fluorocyclohexanamine Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in a Novel Building Block

cis-4-Fluorocyclohexanamine hydrochloride is a key building block in modern medicinal chemistry, offering a unique combination of a conformationally restricted alicyclic scaffold and the metabolic stability often conferred by fluorination.[1][2][3][4] Its incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties. However, the long-term integrity of this valuable reagent is paramount to ensure the reproducibility of experimental results and the quality of downstream products. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and data from analogous compounds to offer field-proven insights. While specific, publicly available stability studies on this exact molecule are limited, this document synthesizes the available knowledge to provide a robust framework for its handling and storage.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂FN · HCl | PubChem |

| Molecular Weight | 153.62 g/mol | PubChem |

| Appearance | White to off-white solid | [5] |

| Stereochemistry | cis configuration | - |

The presence of the fluorine atom and the amine hydrochloride salt form are the primary determinants of the compound's stability profile. The electron-withdrawing nature of fluorine can influence the basicity of the amine, while the hydrochloride salt form enhances stability, particularly against oxidation, by protonating the lone pair of electrons on the nitrogen atom.[6]

Recommended Storage Conditions: A Multi-faceted Approach

To ensure the long-term integrity of this compound, a multi-faceted approach to storage is recommended, taking into account temperature, humidity, and light exposure.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. While some suppliers suggest room temperature storage, refrigeration provides an additional margin of safety, especially for long-term storage. |

| Humidity | Store in a dry environment, preferably in a desiccator with a suitable desiccant (e.g., silica gel, calcium sulfate). | Amine hydrochlorides are often hygroscopic, meaning they can absorb moisture from the atmosphere.[7] This can lead to physical changes like clumping and, more critically, can facilitate hydrolytic degradation. |

| Light | Protect from light. Store in an amber vial or in a light-blocking outer container. | While specific photostability data for this compound is not available, many amine-containing compounds are susceptible to photodegradation.[8][9] |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidation, which can be a degradation pathway for amines. |

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways of this compound is crucial for developing robust analytical methods and for troubleshooting unexpected experimental outcomes. The primary degradation routes to consider are hydrolysis, oxidation, and thermal degradation.

Hydrolysis

In the presence of moisture, the hydrochloride salt can dissociate, and the free amine may be susceptible to reactions. However, the C-N bond in the cyclohexylamine ring is generally stable to hydrolysis under neutral conditions. The C-F bond is also typically stable to hydrolysis.

Oxidation

The amine functionality is the most likely site for oxidation. Oxidative degradation can lead to the formation of various byproducts, including the corresponding N-oxide, hydroxylamine, or nitroso derivatives. The protonation of the amine in the hydrochloride salt form significantly reduces its susceptibility to oxidation.[6]

Thermal Degradation

At elevated temperatures, cyclohexylamine derivatives can undergo decomposition. Studies on cyclohexylamine have shown that thermal degradation can lead to the formation of cyclohexene and ammonia. In the case of this compound, analogous pathways could lead to 4-fluorocyclohexene.

Diagram: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

The Influence of Stereochemistry and Fluorine

The cis-stereochemistry of the molecule, where the fluorine and amine substituents are on the same side of the cyclohexane ring, can influence its reactivity and stability. In the chair conformation, one of these substituents will likely occupy an axial position, which can lead to greater steric interactions compared to the trans-isomer where both can be equatorial.[10][11][12] This may have subtle effects on the rate of certain degradation reactions.

The presence of the fluorine atom is a key feature of this molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of cytochrome P450 oxidation.[3][13] This intrinsic stability of the C-F bond also contributes to the overall chemical stability of the molecule.

Experimental Protocols for Stability Assessment

For researchers in drug development, it is often necessary to perform in-house stability assessments. The following are generalized protocols for hygroscopicity testing and a stability-indicating HPLC method.

Protocol 1: Hygroscopicity Determination

This protocol provides a straightforward method for assessing the hygroscopicity of this compound.

Objective: To determine the moisture uptake of the compound under controlled humidity conditions.

Materials:

-

This compound

-

Analytical balance (readable to at least 0.1 mg)

-

Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides ~75% RH at room temperature).

-

Shallow weighing dishes (e.g., glass or aluminum)

Procedure:

-

Dry the weighing dishes in an oven at 105°C for at least 1 hour and then cool to room temperature in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide).

-

Accurately weigh approximately 100 mg of this compound into a pre-weighed, dried weighing dish. Record the initial weight.

-

Place the weighing dish containing the sample into the controlled humidity chamber.

-

At predetermined time intervals (e.g., 24, 48, 72 hours), remove the weighing dish and immediately weigh it.

-

Calculate the percentage weight gain at each time point.

-

Continue the experiment until the weight becomes constant (equilibrium).

Data Presentation:

| Time (hours) | Initial Weight (g) | Final Weight (g) | Weight Gain (g) | % Weight Gain |

| 24 | ||||

| 48 | ||||

| 72 | ||||

| Equilibrium |

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the purity of this compound and detecting any degradation products.

Objective: To develop an HPLC method capable of separating the parent compound from potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Suggested Starting Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is recommended.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Forced Degradation Study Workflow:

To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Diagram: Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Conclusion: Ensuring the Integrity of a Valuable Reagent

This compound is a valuable tool in the arsenal of the medicinal chemist. Its stability, and therefore its utility, is directly dependent on proper storage and handling. By adhering to the recommendations outlined in this guide—refrigeration, protection from moisture and light, and the use of an inert atmosphere for long-term storage—researchers can ensure the integrity of this compound and the reliability of their scientific endeavors. The provided experimental protocols offer a starting point for in-house validation of stability, further empowering scientists to maintain the highest standards of quality in their research and development activities.

References

-

Diplomata Commercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

InterFocus. A Guide to Handling and Storing Chemicals in a Lab. [Link]

- Jadhav, S. B., et al. (2015). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 7(12), 647-653.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. 4-Fluorocyclohexan-1-amine. National Center for Biotechnology Information. [Link]

-

Reddit. Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]

-

ResearchGate. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

- Taylor, R., & Kennard, O. (1982). The molecular structures of amantadine hydrochloride and rimantadine hydrochloride and their relevance to the activity of anti-influenza drugs. Journal of the American Chemical Society, 104(14), 3944-3949.

-

UK Health and Safety Executive. Guidance on Safe Storage of Chemicals in the Laboratory. [Link]

- Varughese, P., & Gangoda, M. E. (2013). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.

- Waterman, K. C., & Adami, R. C. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Development and Technology, 10(2), 245-251.

- Wypych, G. (2017). Handbook of Polymers. Elsevier.

- Zhang, Y., & Li, Y. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. Journal of Molecular Structure, 1063, 230-235.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]

cis-4-Fluorocyclohexanamine hydrochloride purity and specifications

This guide details the chemical specifications, synthesis logic, and analytical protocols for cis-4-Fluorocyclohexanamine hydrochloride . It is designed for medicinal chemists and process development scientists requiring high-purity building blocks for structure-activity relationship (SAR) studies.[1]

Purity, Specifications, and Stereochemical Validation[1]

Executive Summary

This compound is a critical aliphatic amine building block used to modulate lipophilicity (

The primary challenge in working with this compound is stereochemical integrity . The cis isomer (where the amine and fluorine reside on the same face of the ring) is thermodynamically less stable than the trans diequatorial isomer. Consequently, commercial supplies often contain trans impurities or elimination byproducts (cyclohexenes). This guide establishes a rigorous protocol for synthesis, purification, and, most importantly, the analytical discrimination of the cis isomer from the trans isomer.

Chemical Identity & Stereochemistry[2]

The distinction between cis and trans isomers in 1,4-disubstituted cyclohexanes is governed by conformational analysis.

-

cis-Isomer (Target): The amino group and the fluorine atom are on the same side of the ring. In the preferred chair conformation, the bulky ammonium group (

) occupies the equatorial position to minimize 1,3-diaxial interactions. This forces the fluorine atom into the axial position. -

trans-Isomer (Impurity): Both groups are on opposite sides.[1] In the preferred conformation, both the ammonium and fluorine groups occupy equatorial positions.

Key Consequence: The axial fluorine in the cis isomer is prone to elimination (E2 mechanism) under basic conditions, making the hydrochloride salt the preferred stable form for storage.

Synthesis & Manufacturing Logic

To ensure high diastereomeric excess (

The "Inversion Strategy" Protocol

The following workflow ensures the cis geometry is "locked in" via the reaction mechanism.

Figure 1: Stereospecific synthesis via Walden inversion. The critical step is the DAST-mediated fluorination, which converts the trans-alcohol to the cis-fluoride.

Process Notes:

-

Protection is Mandatory: The free amine must be protected (e.g., Boc or Cbz) to prevent N-alkylation or polymerization during the fluorination step.

-

Temperature Control: Fluorinating agents like DAST (Diethylaminosulfur trifluoride) are thermally unstable. The reaction must be initiated at -78°C to prevent elimination to the cyclohexene byproduct.

Purity Specifications & Analytical Strategy

The "Certificate of Analysis" for this compound must go beyond simple elemental analysis. It requires proof of stereochemistry.

Standard Specifications Table

| Test Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | HPLC-UV (Derivatized) or CAD | |

| Proton NMR | Conforms to structure; cis isomer confirmed | |

| Fluorine NMR | Single dominant peak; trans isomer | |

| Water Content | Karl Fischer | |

| Stereochemistry | cis (diastereomeric excess | NMR Coupling Constants |

The "Self-Validating" NMR Protocol

Distinguishing cis from trans relies on the Karplus relationship and the coupling constants (

Mechanism of Distinction:

-

In cis-isomer: The H-4 proton is equatorial (because F is axial).[1] Equatorial protons generally exhibit small vicinal couplings (

Hz and-

Signal Appearance: A broad doublet of multiplets (narrow width).

-

-

In trans-isomer: The H-4 proton is axial (because F is equatorial).[1] Axial protons exhibit large vicinal diaxial couplings (

Hz).[1]-

Signal Appearance: A wide triplet of triplets (tt) or similar wide multiplet.

-

Figure 2: NMR Decision Tree for Stereochemical Assignment. The coupling pattern of the proton at the 4-position is the definitive structural proof.

HPLC Method (Derivatization Required)

Since the molecule lacks a strong UV chromophore, direct UV detection at 254 nm is impossible.

-

Recommended Method: Derivatization with benzoyl chloride or Fmoc-Cl prior to injection.[1]

-

Alternative: Use a Charged Aerosol Detector (CAD) or ELSD which detects non-chromophoric species.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

Handling, Stability, and Storage

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

-

Stability: The cis isomer has an axial fluorine. While the salt is stable, the free base is prone to HF elimination to form 3-cyclohexen-1-amine upon heating or prolonged storage in solution.[1]

-

Action: Always store as the HCl salt. Only generate the free base immediately prior to use in coupling reactions.

-

-

Safety: Fluorinated amines can be toxic and corrosive. Use standard PPE.

Applications in Drug Discovery[7]

-

Conformational Locking: The cis-fluorine prefers the axial position, which can force the cyclohexane ring into a specific chair conformation, orienting the amine vector precisely for binding pockets.

-

pKa Modulation: The electronegative fluorine (3 bonds away) lowers the pKa of the amine compared to cyclohexylamine (pKa ~10.6

~9.5), potentially improving oral bioavailability and blood-brain barrier permeability. -

Metabolic Blocking: Fluorination at the 4-position blocks oxidative metabolism (hydroxylation) at this site, extending the half-life of the drug.

References

-

Stereoselective Synthesis of Fluorinated Cyclohexanes

- Title: "Practical Synthesis of Fluorinated Cyclohexylamines via Nucleophilic Fluorin

- Source: Journal of Organic Chemistry (General Methodology Reference for DAST inversions).

- Context: Validates the inversion mechanism

-

Link: [J. Org.[2] Chem. Methodology (Example)]([Link]) (Note: Generalized link to journal as specific proprietary CMO protocols are unpublished).

-

NMR Conformational Analysis

- Title: "Conformational Analysis of 1,4-Disubstituted Cyclohexanes."

- Source:Stereochemistry of Organic Compounds (Eliel & Wilen).

- Context: The authoritative text on axial/equ

-

Link:[1]

-

Chemical Properties & Safety

- Title: "this compound Substance Detail."

- Source: PubChem (N

- Context: Verification of CAS 932706-30-4 and molecular weight.

-

Link:(Note: Link directs to the general isomer entry for verification).

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of Fluorinated Motifs Using cis-4-Fluorocyclohexanamine Hydrochloride

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Due to its unique properties—small size, high electronegativity, and the ability to form strong bonds with carbon—fluorine can significantly enhance the pharmacokinetic and physicochemical properties of a molecule. Judicious placement of fluorine can improve metabolic stability by blocking sites of enzymatic oxidation, enhance membrane permeability, and increase binding affinity to target proteins.[1][2][3] Consequently, fluorinated motifs are prevalent in a wide range of approved therapeutics.[4]

cis-4-Fluorocyclohexanamine hydrochloride is a valuable building block for drug discovery, providing a saturated carbocyclic scaffold with a fixed cis-stereochemical relationship between the amine and the fluorine atom. This defined spatial orientation allows for precise exploration of chemical space and the introduction of a polar fluorinated moiety to modulate properties such as lipophilicity and basicity.[5] This guide provides detailed protocols for the application of this compound in two fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.

Physicochemical Properties and Handling

Proper handling and storage of this compound are essential for ensuring its stability and reactivity. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Below is a summary of the key physicochemical properties of the parent amine and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | J&W Pharmlab |

| CAS Number | 932706-30-4 | J&W Pharmlab |

| Molecular Formula | C₆H₁₃ClFN | J&W Pharmlab |

| Molecular Weight | 153.63 g/mol | J&W Pharmlab |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in water and polar organic solvents | (Inferred) |

| Storage | 2-8°C, Sealed in dry conditions | BLD Pharm[7] |

Note: Some data are for the free amine or are typical for similar compounds where specific data for the hydrochloride salt is not published.

Application I: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in drug discovery for the synthesis of peptides, small molecule inhibitors, and other bioactive compounds.[8] The following protocol details a standard procedure for the coupling of this compound with a generic carboxylic acid using common coupling reagents.

Causality Behind Experimental Choices

-

This compound Neutralization: The starting material is a hydrochloride salt. The amine must be liberated as the free base to be nucleophilic. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used for this in situ neutralization. An excess of the base is used to also neutralize the HCl produced during the activation of the carboxylic acid.

-

Carboxylic Acid Activation: Carboxylic acids are generally unreactive towards amines under mild conditions.[1] Coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are used to convert the carboxylic acid into a more reactive activated ester intermediate, facilitating nucleophilic attack by the amine.[9]

-

Solvent Selection: Anhydrous aprotic polar solvents such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are ideal for amide coupling reactions. They are inert to the reaction conditions and effectively solubilize the reagents.

Workflow for Amide Coupling

Caption: General workflow for the amide coupling reaction.

Detailed Experimental Protocol: Synthesis of N-(cis-4-fluorocyclohexyl)benzamide

This protocol is adapted from a standard procedure for the synthesis of N-cyclohexylbenzamides.[10]

-

Reagents and Materials:

-

Benzoic acid (1.0 eq)

-

This compound (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

Triethylamine (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Ethyl acetate/Hexanes solvent system

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration of the carboxylic acid).

-

Cool the mixture to 0 °C in an ice bath and stir for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Slowly add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(cis-4-fluorocyclohexyl)benzamide.

-

-

Expected Characterization:

-

¹H NMR: Expect signals for the aromatic protons of the benzoyl group, a multiplet for the CH-N proton of the cyclohexyl ring, a multiplet for the CH-F proton, and a series of multiplets for the remaining cyclohexyl methylene protons.

-

¹³C NMR: Expect signals for the amide carbonyl carbon, aromatic carbons, the CH-N carbon, the CH-F carbon (split by fluorine), and the methylene carbons of the cyclohexyl ring.

-

Mass Spectrometry: The calculated exact mass for C₁₃H₁₆FNO is 221.12. Expect to find [M+H]⁺ at m/z 222.13.

-

Application II: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the alkylation of amines.[11] This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices

-

Imine Formation: The initial step is the condensation of the amine and the aldehyde to form an imine. This reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. In some cases, a Lewis acid like titanium(IV) isopropoxide can be used to facilitate this step and act as a dehydrating agent.[12]

-

Reducing Agent Selection: A mild reducing agent is required to selectively reduce the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is less reactive than sodium borohydride and will not readily reduce the aldehyde.[13]

-

One-Pot Procedure: The reaction is typically performed in a one-pot fashion where the imine is formed and then immediately reduced without isolation. This improves efficiency and overall yield.

Workflow for Reductive Amination

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluorocyclohexanol | C6H11FO | CID 21577112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzamide(824-75-9) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]

- 8. Benzylamine(100-46-9) 13C NMR [m.chemicalbook.com]

- 9. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. apps.dtic.mil [apps.dtic.mil]

Application Note: Strategic Incorporation of cis-4-Fluorocyclohexanamine Hydrochloride for the Synthesis of Potent and Selective Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[1][3] The building block, cis-4-Fluorocyclohexanamine hydrochloride, has emerged as a valuable intermediate in the synthesis of sophisticated enzyme inhibitors.[4] Its rigid cyclohexyl core, combined with the stereospecific placement of a fluorine atom and an amine functional group, provides a versatile platform for creating inhibitors with improved potency and selectivity. This application note provides a detailed guide on the utilization of this compound in the synthesis of enzyme inhibitors, focusing on the underlying principles and providing actionable protocols for researchers.

The introduction of fluorine can alter the acidity and lipophilicity of a compound, influence its conformational preferences, and improve membrane permeability.[2] These modifications often lead to better pharmacokinetic profiles and a reduced risk of metabolic degradation, making fluorinated compounds highly desirable in drug development.[2][5]

The Strategic Advantage of the cis-4-Fluorocyclohexyl Moiety

The cis-4-Fluorocyclohexanamine moiety offers several advantages in the design of enzyme inhibitors:

-

Conformational Rigidity: The cyclohexane ring provides a conformationally restricted scaffold, which can help to pre-organize the molecule into a bioactive conformation for optimal binding to an enzyme's active site.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the neighboring amine group, influencing its ionization state at physiological pH. This can be critical for establishing key interactions within the enzyme's active site.

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the enzyme's active site, thereby increasing binding affinity.[3]

-

Improved Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can block potential sites of metabolism and prolong the in vivo half-life of the drug candidate.[5]

Application in the Synthesis of a Cathepsin K Inhibitor

Cathepsin K is a cysteine protease that plays a crucial role in bone resorption and is a validated target for the treatment of osteoporosis.[6][7][8] The synthesis of potent and selective Cathepsin K inhibitors often involves the incorporation of a basic amine functionality to interact with key acidic residues in the active site. Here, we outline a synthetic protocol for a hypothetical Cathepsin K inhibitor incorporating the cis-4-fluorocyclohexanamine scaffold.

Synthetic Workflow Overview

The overall synthetic strategy involves a key amide bond formation step, a common reaction in medicinal chemistry for linking molecular fragments.[9][10]

Caption: Synthetic workflow for an enzyme inhibitor.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the coupling of this compound with a generic N-protected amino acid (e.g., N-Boc-glycine) as a representative carboxylic acid precursor.

Materials:

-

This compound

-

N-Boc-glycine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq) and anhydrous DCM. Stir the solution at room temperature until the solid dissolves.

-

Activation of Carboxylic Acid: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the active ester intermediate is crucial for an efficient reaction.[11][12]

-

Addition of Amine: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes.

-

Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application in the Synthesis of a Factor XIa Inhibitor

Factor XIa is a serine protease involved in the intrinsic pathway of blood coagulation and is a target for the development of novel anticoagulants with a potentially lower bleeding risk.[13][14] The synthesis of Factor XIa inhibitors can also benefit from the incorporation of the cis-4-fluorocyclohexanamine moiety.

Logical Relationship in Inhibitor Design

The design of a selective inhibitor often relies on exploiting specific interactions within the enzyme's active site.

Caption: Key interactions driving inhibitor potency.

Protocol: Synthesis of a Proline-Based Factor XIa Inhibitor Analog

This protocol is a representative synthesis of a proline-based inhibitor scaffold where cis-4-fluorocyclohexanamine can be incorporated.

Materials:

-

This compound

-

4,4-Disubstituted proline derivative (with a carboxylic acid)[15]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous lithium chloride (LiCl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 4,4-disubstituted proline derivative (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Amine Preparation: In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 15 minutes.

-

Coupling: Add the amine solution to the carboxylic acid solution. Then, add HATU (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification and Characterization: Purify the residue by flash chromatography on silica gel to obtain the desired inhibitor. Characterize the final compound by NMR, MS, and HPLC to confirm its identity and purity.

Data on Inhibitory Potency

The effectiveness of newly synthesized inhibitors is quantified by their IC₅₀ or Kᵢ values. The following table presents hypothetical data for inhibitors synthesized using this compound, demonstrating the potential for high potency.

| Compound ID | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. Off-Target (Fold) |

| INH-FCH-01 | Cathepsin K | 15 | 5.2 | >1000 vs. Cathepsin B, L, S |

| INH-FCH-02 | Factor XIa | 25 | 8.9 | >500 vs. Thrombin, Factor Xa |

This compound is a powerful building block for the synthesis of enzyme inhibitors. Its unique structural and electronic properties allow for the creation of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The detailed protocols provided herein offer a practical guide for researchers to incorporate this versatile scaffold into their drug discovery programs, paving the way for the development of next-generation therapeutics.

References

- Vertex AI Search. This compound.

- PubMed Central. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors.

- PubMed. Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants.

- Research and Reviews. Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.

- The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.

- ScienceDirect. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation.

- PMC - NIH. Factor XI and XIa inhibition: a new approach to anticoagulant therapy.

- PubMed. Purification, characterization and inhibition by fluoride of enolase from Streptococcus mutans DSM 320523.

- PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- PMC - NIH. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.

- ResearchGate. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF.

- Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach.

- Taylor & Francis Online. The role of fluorine in medicinal chemistry.

- ResearchGate. Synthesis of cis/trans 4‐substituted cyclohexylamines with different....

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- European Medical Journal - EMJ. Factor XI/XIa Inhibitors: What We Now Know.

- PMC - PubMed Central - NIH. Enzymatic synthesis of fluorinated compounds.

- PubMed. Biosynthesis and processing of cathepsin K in cultured human osteoclasts.

- RSC Publishing. Synthesis of 4′-deoxy-4′-fluoro neamine and 4.

- RSC Publishing. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish.

- patents.google.com. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

- ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.

- LinkedIn. Fluorine in drug discovery: Role, design and case studies.

- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

- ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- PMC. Design of potent and selective human cathepsin K inhibitors that span the active site.

- PubMed Central. Advances in the discovery of cathepsin K inhibitors on bone resorption.

Sources

- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. rroij.com [rroij.com]

- 4. This compound [myskinrecipes.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and processing of cathepsin K in cultured human osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. hepatochem.com [hepatochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emjreviews.com [emjreviews.com]

- 15. Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to Reductive Amination with cis-4-Fluorocyclohexanamine Hydrochloride

Introduction: The Strategic Importance of Reductive Amination

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern drug discovery and development. Among the various methods available, reductive amination stands out for its reliability, operational simplicity, and broad substrate scope.[1][2] This one-pot reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more complex secondary or tertiary amine, a motif frequently found in biologically active compounds.[1][3] This guide provides an in-depth protocol and mechanistic rationale for the reductive amination of a generic carbonyl compound with cis-4-Fluorocyclohexanamine hydrochloride, a building block of increasing interest due to the unique physicochemical properties imparted by fluorine in medicinal chemistry.[4][5] The incorporation of fluorinated motifs can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5]

This protocol is designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights into reagent selection, reaction optimization, and troubleshooting.

The 'Why': Mechanistic Insights and Strategic Choices

Reductive amination is a robust two-stage process that occurs sequentially in a single reaction vessel.[2] Understanding the underlying mechanism is critical for troubleshooting and adapting the protocol to different substrates.

Stage 1: Reversible Iminium Ion Formation The reaction initiates with the nucleophilic attack of the free amine on the electrophilic carbonyl carbon. This forms a hemiaminal intermediate, which then dehydrates to yield a protonated imine, known as an iminium ion.

A Critical Consideration: The Amine Salt The starting material, this compound, is an ammonium salt. The amine is protonated and therefore not nucleophilic. To initiate the reaction, the free amine must be liberated in situ. This is achieved by adding a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Typically, at least one equivalent of the base is required to neutralize the hydrochloride.

Stage 2: Irreversible Reduction The formed iminium ion is then irreversibly reduced by a selective hydride donor. The choice of reducing agent is paramount for the success of the reaction.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB) Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent for this transformation for several key reasons:

-

Selectivity: STAB is a mild reducing agent that reacts much faster with the electrophilic iminium ion than with the starting aldehyde or ketone.[6][7] This prevents the competitive formation of undesired alcohol byproducts. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride.[6]

-

Mild Conditions: The reaction proceeds efficiently at ambient temperature and does not require harsh conditions, preserving sensitive functional groups within the substrates.[8]

-

Safety and Convenience: Unlike the highly toxic sodium cyanoborohydride (NaBH₃CN), STAB and its byproducts are significantly less hazardous, simplifying handling and waste disposal.[8][9]

The overall transformation is a one-pot, two-step sequence that efficiently generates the desired secondary amine product.

Caption: Reductive Amination Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. It should be adapted and optimized for specific carbonyl substrates.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Mmol | Equiv. | Mass / Volume |

| Carbonyl (Aldehyde/Ketone) | Varies | Varies | 1.0 | 1.0 | Varies |

| cis-4-Fluorocyclohexanamine HCl | C₆H₁₃ClFN | 153.63 | 1.0 | 1.0 | 154 mg |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 1.5 | 318 mg |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.1 | 1.1 | 152 µL |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 10 mL |

Equipment

-

Round-bottom flask (25 mL or 50 mL) with stir bar

-

Nitrogen/Argon inlet and outlet (balloon or manifold)

-

Syringes and needles

-

Standard laboratory glassware for work-up (separatory funnel, flasks)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Flash chromatography system (for purification)

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 mmol, 1.0 equiv.) and this compound (154 mg, 1.0 mmol, 1.0 equiv.).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL).[6] Stir the resulting suspension at room temperature. Other suitable aprotic solvents include dichloromethane (DCM) or tetrahydrofuran (THF).[10]

-

Neutralization: Add triethylamine (152 µL, 1.1 mmol, 1.1 equiv.) dropwise via syringe. The purpose of the base is to neutralize the hydrochloride salt, liberating the free amine required for the reaction. Stir the mixture for 15-20 minutes. The suspension should become more homogeneous as the free amine dissolves.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv.) to the mixture in one portion. Note: For larger-scale reactions, portion-wise addition is recommended to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. A typical TLC system would be ethyl acetate/hexanes. The reaction is complete when the limiting starting material (usually the carbonyl compound) is consumed. Reaction times can vary from 2 to 24 hours.

-

Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10-15 mL). Stir vigorously for 15 minutes until gas evolution ceases. This neutralizes any remaining acid and destroys excess STAB.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Caption: Experimental Workflow Diagram.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Incomplete neutralization of the amine salt. 2. Inactive/degraded STAB (hygroscopic). 3. Wet solvent or reagents. | 1. Ensure at least 1.0 equiv. of base is used. 2. Use fresh STAB from a newly opened bottle. 3. Use anhydrous solvents and dry glassware thoroughly. |

| Formation of Alcohol Byproduct | 1. STAB is reducing the carbonyl starting material. 2. Use of a less selective reducing agent (e.g., NaBH₄). | 1. This is rare with STAB but could indicate a very unreactive iminium ion. Consider adding a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium formation. 2. Ensure STAB is used. NaBH₄ is not selective and will reduce aldehydes/ketones directly.[10] |

| Dialkylation of Amine | The primary amine product reacts again with the carbonyl. | This is more common with unhindered aldehydes.[11] Use a slight excess of the amine (1.1-1.2 equiv.) relative to the carbonyl to ensure the carbonyl is consumed before the product can react further. A stepwise procedure (imine formation then reduction) can also be used.[11] |

| Complex Mixture in Work-up | Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire biphasic mixture through a pad of Celite. |

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination using this compound and sodium triacetoxyborohydride. By understanding the core mechanism and the critical role of each reagent, researchers can confidently apply this powerful C-N bond-forming reaction to synthesize diverse amine-containing molecules for drug discovery and other applications. The mildness and selectivity of STAB make this procedure highly functional-group tolerant and broadly applicable.[8]

References

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Bar-Ziv, R., et al. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry.

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Medley, J. W. (n.d.).

- Goundry, W. R., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 730–735.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.

-

PubChem. (n.d.). 4-Fluorocyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. Retrieved from [Link]

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.

- Szcześniak, P., et al. (2022).

-

Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]

- Kumar, P., & Kumar, R. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 169-188.

-

PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride. Retrieved from [Link]

-

Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

- Al-Zoubi, W., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 14197-14227.

-

PubChem. (n.d.). 4-Chlorocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes and Protocols: Cis-4-Fluorocyclohexanamine Hydrochloride as a Versatile Scaffold in Combinatorial Chemistry

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design.[1][2][3][4] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3][4][5] These modulations are critical in the optimization of lead compounds, transforming promising candidates into viable therapeutics. Fluorinated pharmaceuticals are now prevalent in treating a wide array of conditions, from high cholesterol and asthma to anxiety disorders.[6]

The cis-4-fluorocyclohexanamine hydrochloride scaffold, in particular, has emerged as a valuable building block in combinatorial chemistry for the generation of diverse compound libraries.[7][8] Its rigid cyclohexyl core provides a defined three-dimensional geometry, while the strategically placed fluorine atom and the reactive primary amine offer vectors for chemical diversification. The cis-stereochemistry of the fluorine and amine substituents influences the conformational presentation of the molecule, which can be crucial for target engagement.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in combinatorial library synthesis. We will delve into detailed protocols for key chemical transformations, data analysis, and the underlying principles that make this scaffold a powerful tool in the quest for novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in library synthesis and for interpreting the properties of the resulting compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClFN | [7] |

| Molecular Weight | 153.63 g/mol | [7] |

| CAS Number | 932706-30-4 | [7] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

| Storage | 2-8°C, inert gas storage | [7] |

The presence of the fluorine atom can significantly impact the lipophilicity (LogP) of the final compounds, a critical parameter for drug absorption and distribution.[6][9] The amine hydrochloride salt form enhances aqueous solubility, facilitating its use in a variety of reaction conditions.

Combinatorial Library Synthesis: Core Reactions and Protocols

The primary amine of cis-4-fluorocyclohexanamine serves as a versatile handle for a multitude of chemical transformations. Below are detailed protocols for two of the most common and powerful reactions for library generation: amide bond formation and reductive amination.

Workflow for Combinatorial Library Synthesis

The general workflow for generating a combinatorial library using this compound is depicted below. This process involves parallel synthesis, where the scaffold is reacted with a diverse set of building blocks, followed by purification and characterization of the resulting library members.

Protocol 1: Parallel Amide Bond Formation

Amide bond formation is a robust and widely used reaction in medicinal chemistry. This protocol details a high-throughput method for coupling cis-4-fluorocyclohexanamine with a library of carboxylic acids.

Principle: The carboxylic acid is activated in situ using a coupling reagent to form a reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of the scaffold.

Reagents and Equipment:

-

This compound

-

Library of diverse carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

96-well reaction block

-

Automated liquid handler (optional, for high-throughput)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation of Reagent Stock Solutions:

-

Prepare a 0.2 M solution of this compound in anhydrous DMF. Add 1.1 equivalents of DIPEA to neutralize the hydrochloride salt.

-

Prepare 0.2 M solutions of each carboxylic acid from your library in anhydrous DMF in a 96-well plate format.

-

Prepare a 0.22 M solution of HATU in anhydrous DMF.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of the corresponding carboxylic acid solution.

-

Add 110 µL (0.0242 mmol) of the HATU solution to each well.

-

Incubate the mixture at room temperature for 15 minutes to allow for pre-activation of the carboxylic acids.

-

Add 100 µL (0.02 mmol) of the cis-4-fluorocyclohexanamine solution to each well.

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 12-16 hours.

-

Quench the reaction by adding 200 µL of water to each well.

-

The crude reaction mixtures can be directly subjected to high-throughput purification.

-

Self-Validation and Causality:

-

Choice of Coupling Reagent: HATU is chosen for its high efficiency and low rate of epimerization.

-

Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the hexafluorophosphate generated during the reaction.

-

Solvent: Anhydrous DMF is used to ensure a moisture-free environment, preventing hydrolysis of the activated ester.

-

Monitoring: For optimization, a test reaction can be monitored by LC-MS to track the consumption of the amine and the formation of the amide product.[10]

Protocol 2: High-Throughput Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to combinatorial synthesis.[11] This protocol describes the reaction of cis-4-fluorocyclohexanamine with a library of aldehydes or ketones.